3-Amino-2-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-2-nitrobenzoic acid involves multiple steps, including nitration reactions and reduction processes. One approach to synthesize a related compound, 3-aminobenzoic acid, starts with the nitration of benzoic acid, followed by reduction reactions, including iron and palladium-catalyzed reductions, demonstrating the compound's synthesis versatility (Yin Qun, 2010).
Molecular Structure Analysis
The molecular and crystal structures of compounds related to 3-Amino-2-nitrobenzoic acid, such as 2-Amino-4-Nitrobenzoic Acid and its cocrystals, reveal insights into its structural characteristics. These studies highlight the compound's ability to form hydrogen bonds and engage in molecular interactions, which are crucial for understanding its chemical behavior and reactivity (J. Wardell & E. Tiekink, 2011).
Scientific Research Applications
Synthesis and Pharmaceutical Applications : 3-Amino-2-nitrobenzoic acid is used as an intermediate in the synthesis of various pharmaceuticals. For instance, it is involved in the synthesis of ketoprofen, an anti-inflammatory analgesic drug (Yin Qun, 2010).
Molecular Co-Crystals Formation : It forms molecular adducts with other compounds, such as in the case of the 1:1 molecular adduct with amitrole, a herbicide. This is studied for its crystallographic properties (D. Lynch et al., 1994).
Synthesis of Pesticides : It is used in the synthesis of chlorantraniliprole, a pesticide. The synthesis process involves several reactions starting from 3-Methyl-2-nitrobenzoic acid (Chen Yi-fen et al., 2010).
Environmental Contaminant Studies : 3-Amino-2-nitrobenzoic acid derivatives, like 3-nitrobenzo[a]pyrene, are studied for their mutagenic effects and interactions with DNA, contributing to the understanding of environmental pollutants (D. Herreno-saenz et al., 1993).
Biological Applications : Its derivatives, such as 5,5′-dithiobis(2-nitrobenzoic acid), are used in biological research for the determination of sulfhydryl groups in various materials, including blood (G. Ellman, 1959).
Organic Chemistry Education : It serves as a compound for demonstrating organic chemistry reactions in educational settings. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification is used as a teaching example (Caleb M Kam et al., 2020).
Microbial Metabolism Studies : Research into the microbial metabolism of nitroaromatic compounds like para-nitrobenzoic acid provides insights into the biological processing of these substances (N. N. Durham, 1958).
Synthetic Chemistry : It is used in the synthesis of chiral compounds and in studies involving aryl C–H activation, contributing to advancements in synthetic chemistry (Ming-Jun Yang et al., 2011).
Fluorescent and Colorimetric Sensors : Derivatives of 3-Amino-2-nitrobenzoic acid are used in the development of sensors for detecting various substances, like mercury ions in aqueous solutions (Yi-Bin Ruan et al., 2011).
Crystallography : The crystal structure of related compounds, such as 5-amino-2-nitrobenzoic acid, is studied for its properties and potential applications (R. Mrozek & T. Głowiak, 2004).
Safety And Hazards
properties
IUPAC Name |
3-amino-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMRHNYMZYMARX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922072 | |
Record name | 3-Amino-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-nitrobenzoic acid | |
CAS RN |
116465-92-0 | |
Record name | 3-Amino-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116465-92-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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